molecular formula C9H11BrN2O B2653059 7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one CAS No. 1851197-50-6

7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one

Cat. No. B2653059
CAS RN: 1851197-50-6
M. Wt: 243.104
InChI Key: BDPPKOKTVGYHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For example, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives are traditionally synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams, and also from cyclic ketones by the Gewald reaction . Oxidation and formylation of such compounds occur exclusively at the CH2 group of ring A connected with the heterocyclic system of rings B and C at position 2 .


Physical And Chemical Properties Analysis

Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has delved into the synthesis and structural analysis of compounds with similar frameworks, demonstrating the utility of such structures in constructing complex molecular architectures with potential applicability in material science and organic chemistry. For instance, Nirmala et al. (2009) explored the crystal structure of a related compound, highlighting the importance of dihydropyran and pyrrolidine rings in determining molecular conformation and stability through various interactions like C—H⋯π and C—H⋯Br hydrogen bonds, as well as π–π interactions (Nirmala et al., 2009).

Chemical Sensing

  • The development of chemosensors utilizing pyrrolopyrazine derivatives has been an area of interest, with compounds displaying selectivity and sensitivity for the detection of specific ions. Lin et al. (2007) discussed how pyreno[2,1-b]pyrrole and its dimeric derivatives can selectively sense fluoride ions over other anions, using hydrogen bonding interactions to induce significant colorimetric and fluorescent changes (Lin et al., 2007).

Anticancer Activity

  • The anticancer potential of dihydropyrrolopyrazine derivatives has been explored, with certain compounds showing promising activity against prostate and breast cancer cells. Seo et al. (2019) reported on a compound derived from a pyrrolo[1,2-a]pyrazine core that exhibited significant inhibition of cell viability and induced apoptosis in cancer cells through caspase-3 activation (Seo et al., 2019).

Antimicrobial Activity

  • Compounds derived from the pyrrolo[1,2-a]pyrazine scaffold have also shown antimicrobial properties. Meng et al. (2015) isolated new derivatives from a marine-derived fungus, which exhibited potent activity against a broad spectrum of pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Meng et al., 2015).

Optoelectronic Applications

  • The pyrrolopyrazine core has been utilized in the synthesis of materials with promising optoelectronic properties. Meti et al. (2017) reported on the regioselective synthesis of dipyrrolopyrazine derivatives and investigated their optical and thermal properties, indicating potential applications in organic optoelectronics (Meti et al., 2017).

Halogen Bond Donors

  • The utility of dibromohydantoins, similar in structure to the compound of interest, as halogen bond donors has been explored to introduce chirality in halogen-bonded systems, indicating a novel approach in the field of crystal engineering and molecular recognition (Nicolas et al., 2016).

Safety and Hazards

The safety and hazards information for “7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” is not available in the retrieved sources .

Future Directions

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

7-bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-9(2)5-12-4-6(10)3-7(12)8(13)11-9/h3-4H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPPKOKTVGYHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(C=C2C(=O)N1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.